molecular formula C6H10N4 B13104257 N5,N5-dimethylpyrimidine-4,5-diamine

N5,N5-dimethylpyrimidine-4,5-diamine

Cat. No.: B13104257
M. Wt: 138.17 g/mol
InChI Key: KMASPGODUYQGBB-UHFFFAOYSA-N
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Description

N5,N5-dimethylpyrimidine-4,5-diamine is a chemical compound with the molecular formula C6H10N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5,N5-dimethylpyrimidine-4,5-diamine typically involves the reaction of pyrimidine derivatives with methylating agents. One common method is the methylation of pyrimidine-4,5-diamine using dimethyl sulfate or methyl iodide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N5,N5-dimethylpyrimidine-4,5-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N5,N5-dimethylpyrimidine-4,5-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N5,N5-dimethylpyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting antimicrobial or anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N5,N5-dimethylpyridine-2,5-diamine
  • N5,N5-dimethylpyrimidine-2,4,5-triamine
  • N5,N5-dimethylpyrimidine-4,6-diamine

Uniqueness

N5,N5-dimethylpyrimidine-4,5-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

5-N,5-N-dimethylpyrimidine-4,5-diamine

InChI

InChI=1S/C6H10N4/c1-10(2)5-3-8-4-9-6(5)7/h3-4H,1-2H3,(H2,7,8,9)

InChI Key

KMASPGODUYQGBB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=CN=C1N

Origin of Product

United States

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